7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
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Overview
Description
7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring and a ketone functional group at the second position. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Mechanism of Action
Target of Action
They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepines are known to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, which makes them effective in the treatment of hyperlipidemia .
Biochemical Pathways
Benzazepines are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
Benzazepines have been found to exhibit a range of biological activities, including antibacterial activity and inhibition of squalene synthase .
Action Environment
Its solubility in dmso and methanol suggests that the compound’s action may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Cellular Effects
Benzazepines have been found to exhibit antibacterial activity , as well as sodium channel blockers , and inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Molecular Mechanism
Benzazepines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzazepines depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a vasopressin receptor antagonist.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Comparison with Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 7-Chloro-1,2,3,4-tetrahydro-1-benzazepin-2-one
- 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one
Comparison: 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to the presence of a methyl group at the seventh position, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-10-9(7-8)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVVEMIZDQRVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175093-00-2 |
Source
|
Record name | 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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